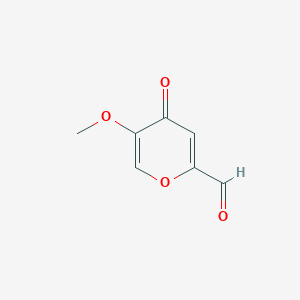

5-methoxy-4-oxo-4H-pyran-2-carbaldehyde

Description

Contextualization of 4H-Pyran-4-one Derivatives in Organic Synthesis

The 4H-pyran-4-one (or γ-pyrone) framework is a privileged scaffold in organic synthesis and medicinal chemistry. rsc.org These heterocyclic compounds are not merely synthetic curiosities; they are integral components of many natural products, including flavonoids, coumarins, and xanthones, which exhibit a wide spectrum of biological activities. rsc.orgiosrjournals.org The versatility of the 4H-pyran-4-one core makes it a valuable building block for creating molecular diversity. researchgate.netresearchgate.net

Modern synthetic chemistry has increasingly relied on multicomponent reactions (MCRs) to construct complex molecular architectures efficiently. growingscience.com 4H-pyran derivatives are frequently synthesized via MCRs, which offer advantages such as high atom economy, procedural simplicity, and the ability to generate libraries of compounds in a single step. growingscience.comnih.govmjbas.com These one-pot syntheses often involve the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound, catalyzed by various agents to yield highly functionalized 4H-pyrans. nih.govmjbas.com The resulting pyran derivatives serve as key intermediates for further chemical elaboration, owing to the reactivity of the substituents on the pyran ring. nih.gov Their applications are extensive, with derivatives being investigated for roles in treating conditions like Alzheimer's disease and as potential anticancer and antimicrobial agents. nih.govnih.gov

Historical Development and Early Chemical Investigations of the Pyranone Scaffold

The history of the pyranone scaffold is linked to the study of natural products. Early investigations focused on isolating and characterizing compounds from plant and microbial sources. iosrjournals.org The parent 4H-pyran itself was first isolated and characterized in 1962, where it was noted for its instability, particularly in the presence of air. nih.gov

One of the foundational molecules in this class is 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid, which can be synthesized through a condensation reaction. wisconsin.edu For many years, the thermal decarboxylation of chelidonic acid served as a primary, albeit high-cost, route to the parent γ-pyrone (pyran-4-one). wisconsin.edu These early synthetic and characterization efforts, utilizing techniques like NMR and IR spectroscopy, were crucial in establishing the fundamental chemistry of the pyranone ring system. wisconsin.edu This groundwork paved the way for subsequent explorations into the synthesis of more complex and functionalized pyranone derivatives and a deeper understanding of their chemical reactivity and biological potential. iosrjournals.org

Positioning of 5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde as a Key Functionalized Pyranone System

This compound represents a specific and strategically functionalized member of the pyranone family. Its structure is defined by a 4H-pyran-4-one core substituted at the C5 position with a methoxy (B1213986) group and at the C2 position with a carbaldehyde (formyl) group.

While extensive research literature dedicated exclusively to this compound is limited, its significance can be inferred from its close structural relationship to more widely studied pyranones. It can be viewed as a derivative of the naturally abundant kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), where the C5 hydroxyl is methylated and the C2 hydroxymethyl is oxidized to an aldehyde. This structural arrangement confers a unique reactivity profile.

The 5-methoxy group: The methylation of the hydroxyl group serves as a protecting group, rendering the enolic system inert to certain reagents while influencing the electronic properties of the pyranone ring.

The 2-carbaldehyde group: The aldehyde functionality is a versatile chemical handle for a wide array of transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in various condensation and carbon-carbon bond-forming reactions, making it an ideal point for molecular elaboration.

This combination of a protected phenol-like moiety and a reactive aldehyde group positions This compound as a valuable, functionalized intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

Overview of Research Trajectories for Related Aldehyde and Carboxylic Acid Pyranone Analogues

The research landscape for pyranone aldehydes and carboxylic acids is rich, providing context for the potential applications of This compound .

Aldehyde Analogues: The synthesis of the closely related 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is well-documented. It is typically prepared from kojic acid derivatives. A common strategy involves protecting the 5-hydroxy group (e.g., as a benzyl (B1604629) ether), followed by selective oxidation of the 2-hydroxymethyl group to the aldehyde, and subsequent deprotection. This multi-step synthesis highlights the methods available for introducing the key aldehyde functionality onto the pyranone ring.

| Reaction Step | Reagents | Typical Yield | Reference |

| Protection | Benzyl chloride, Base | 88% | |

| Oxidation | Pyridinium chlorochromate (PCC) | 78% | |

| Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) | 85% |

Carboxylic Acid Analogues: The corresponding carboxylic acid, 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA), has garnered more significant research attention. biofargo.com First reported in 1983, MOPCA is a white crystalline solid that serves as a versatile starting material. biofargo.com It has been investigated for its potential antimicrobial, antitumor, and anti-inflammatory properties. biofargo.com Its synthesis can be achieved through various methods, including the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with malonic acid. biofargo.com The presence of the carboxylic acid group at the C2 position allows for further derivatization, such as the formation of amides, which is a common strategy in drug discovery. For instance, the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide proceeds through the corresponding carboxylic acid intermediate. rsc.org

| Compound Name | Molecular Formula | Molecular Weight | Key Feature | Reference |

| 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA) | C₇H₆O₅ | 170.12 g/mol | Versatile synthetic precursor with reported bioactivity. | biofargo.comuni.lu |

| 4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic acid) | C₇H₄O₆ | 184.10 g/mol | Precursor for the synthesis of the parent γ-pyrone. | wisconsin.edu |

This overview of related aldehyde and carboxylic acid analogues underscores the synthetic utility embedded in the functional groups of This compound , positioning it as a potentially valuable, though currently under-explored, building block in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-oxopyran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGFZMFHXQIFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270687 | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-43-8 | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35438-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group (-CHO) is a primary site of reactivity, readily undergoing nucleophilic attack and other characteristic transformations.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard (R-MgBr) and organolithium (R-Li) compounds, are potent nucleophiles that react with the aldehyde to form secondary alcohols. For instance, the reaction of related dihydropyran-5-carbaldehydes with Grignard reagents like benzylmagnesium bromide results in 1,2-addition to the carbonyl group, yielding the corresponding alcohol. chim.it This transformation is a fundamental carbon-carbon bond-forming reaction, enabling the extension of the carbon skeleton.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the aldehyde's carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to furnish the final secondary alcohol product.

Table 1: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Benzylmagnesium Bromide | Secondary Alcohol |

| Hydride | Sodium Borohydride (B1222165) | Primary Alcohol |

Oxidation and Reduction Pathways

The aldehyde functionality of pyran-2-carbaldehydes can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde into the corresponding carboxylic acid, 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid. biofargo.comuni.lu Mild oxidizing agents are often preferred to avoid unwanted reactions with the pyranone ring. For the related 5-hydroxy analogue, selective oxidation has been achieved using reagents like manganese dioxide (MnO₂) or silver(I) oxide (Ag₂O). The MnO₂ oxidation proceeds via a radical mechanism.

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (5-methoxy-4-oxo-4H-pyran-2-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial to ensure chemoselectivity, as more powerful reagents might also reduce the ketone group on the pyranone ring. Controlled reduction of similar ester functions to aldehydes has been achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov

Table 2: Oxidation and Reduction of the Carbaldehyde Moiety

| Transformation | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | Silver(I) Oxide (Ag₂O) | Carboxylic Acid |

| Oxidation | Manganese Dioxide (MnO₂) | Carboxylic Acid |

Condensation and Imine Formation Reactions

The carbaldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an imine is often reversible and catalyzed by either acid or base.

Similarly, condensation with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. For example, various 3-formylchromones readily react with 2,4-dinitrophenylhydrazine (B122626) to form stable 2,4-dinitrophenylhydrazones. mdpi.com These reactions are valuable for both synthesis and characterization purposes. The reaction of related aldehydes with primary amines can also lead to the formation of stable enaminals. chim.it

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide a powerful method for converting the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorus-stabilized carbanion) to convert aldehydes into alkenes. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a triphenylphosphine (B44618) oxide byproduct. This method is highly versatile for creating variously substituted alkenes. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which simplifies purification. wikipedia.org The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. nih.govwikipedia.org The reaction begins with the deprotonation of the phosphonate (B1237965) ester to generate the carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.orgresearchgate.net

Table 3: Comparison of Olefination Reactions

| Reaction | Reagent | Key Intermediate | Byproduct | Typical Selectivity |

|---|---|---|---|---|

| Wittig | Phosphonium Ylide | Oxaphosphetane/Betaine | Triphenylphosphine oxide | (Z)-alkene (with unstabilized ylides) |

Reactivity of the 4H-Pyran-4-one Ring System

The pyranone ring itself possesses a distinct reactivity profile, primarily characterized by its behavior as a diene or dienophile in cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The conjugated π-system of the 4H-pyran-4-one ring allows it to participate in pericyclic reactions.

Diels-Alder Reactions: The 4H-pyran-4-one system can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.govrsc.org The electron-withdrawing nature of the carbonyl group activates the double bonds for reaction with electron-rich dienes. These reactions are highly valuable for the construction of complex polycyclic systems in a stereocontrolled manner. The reaction involves the concerted movement of six π-electrons in a single step through a transient transition state. nih.govrsc.org In some cases, pyranone derivatives can undergo hetero-Diels-Alder reactions where the pyran itself acts as the diene component, reacting with a dienophile to form new heterocyclic systems. acs.org

1,3-Dipolar Cycloadditions: The double bonds within the pyranone ring can also act as dipolarophiles in 1,3-dipolar cycloadditions. These are concerted, six π-electron reactions that lead to the formation of five-membered heterocyclic rings. frontiersin.org For example, the reaction with a nitrile oxide (a 1,3-dipole) would yield an isoxazoline-fused pyranone derivative. These reactions are known for their high regioselectivity and stereospecificity, making them powerful tools in synthetic chemistry. acs.orgfrontiersin.org

Electrophilic Aromatic Substitution on the Pyranone Ring

The 4-pyranone ring is inherently electron-deficient due to the electron-withdrawing nature of the endocyclic ether oxygen and the C4-carbonyl group. This characteristic generally renders the ring resistant to classical electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating 5-methoxy group, an ether derivative of the naturally occurring kojic acid, significantly modulates this reactivity. researchgate.net

The methoxy (B1213986) group increases the electron density of the ring, particularly at the ortho (C6) and para (C2) positions, through a resonance effect (+M). Despite this activation, the C2 position is also substituted with an electron-withdrawing carbaldehyde group, which deactivates it. Therefore, any potential electrophilic attack would be most likely directed to the C3 and C6 positions. Still, forcing conditions would likely be required for such transformations, and electrophilic attack on the benzene (B151609) ring in related chromone (B188151) systems is known to be challenging, often resulting in polycondensation or polymeric products. nih.gov

Nucleophilic Substitution Patterns on the Ring

In contrast to its reluctance toward electrophilic attack, the electron-poor nature of the 4-pyranone ring makes it susceptible to nucleophilic substitution. Computational studies on 4-pyranone itself have shown that nucleophilic attack by ions like hydroxide (B78521) can occur at the vinylic carbon positions. acs.org For 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde, nucleophilic attack is anticipated at the C2 and C6 positions, which are activated by the C4-carbonyl group.

The reaction of related 5-alkoxy-furanones with nitrogen-containing nucleophiles demonstrates that attack can be directed at different carbon atoms within the ring, depending on the specific reagents and conditions. butlerov.com In many cases, these reactions proceed via a tandem Michael addition-elimination sequence. The presence of good leaving groups or activation by electron-withdrawing substituents facilitates these substitutions. nih.gov

Ring-Opening and Recyclization Mechanisms

A prominent reaction pathway for 4-pyrones is ring-opening, typically initiated by the attack of a nucleophile. szu.cz Strong nucleophiles such as ammonia, hydrazines, or primary amines can attack the electrophilic C2 or C6 positions, leading to the cleavage of the C-O bond in the pyranone ring. rsc.orgacs.org

For instance, studies on 2,6-dicyano-4-pyrone show that its reaction with hydrazine results in a pyrone ring-opening to yield pyrazole (B372694) derivatives. acs.org This type of transformation, where the pyranone ring acts as a synthon for constructing other heterocyclic systems, is a key feature of its chemistry. The reaction with ammonia, for example, can convert 4-pyrones into the corresponding 4-pyridones. acs.org Oxidative ring-opening transformations of 4-pyrones have also been developed as a method to synthesize various hydroxylated oxaheterocycles. nih.govresearchgate.net

Influence of the 5-Methoxy Substituent on Reactivity

Electronic Effects on Reaction Centers

The chemical behavior of the pyranone ring is governed by the cumulative electronic effects of its substituents. The 5-methoxy group acts as a strong resonance electron-donating group (+M), which significantly increases the electron density on the ring, thereby activating it towards certain reactions and influencing the sites of attack. Conversely, the 4-oxo and 2-carbaldehyde groups are potent electron-withdrawing groups (-M, -I), which decrease the ring's electron density.

The interplay of these opposing effects creates distinct reactive centers. The electron-donating methoxy group enhances the nucleophilicity of the C6 position, while the electron-withdrawing groups render the C2, C4, and C6 positions electrophilic. This electronic push-pull system is fundamental to the molecule's utility as a versatile building block in synthesis.

Table 1: Summary of Electronic Effects on Reaction Centers

| Position | Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| C2 | -CHO | Electron-withdrawing (-M, -I) | Increases electrophilicity; site for nucleophilic addition. |

| C4 | =O | Electron-withdrawing (-M, -I) | Increases ring electrophilicity; site for nucleophilic attack. |

| C5 | -OCH₃ | Electron-donating (+M, -I) | Increases ring electron density, especially at C2 and C6. |

| C6 | - | Activated by C4=O, C2-CHO; Deactivated by C5-OCH₃ | Site for both nucleophilic and potential electrophilic attack. |

Steric Considerations in Chemical Transformations

Steric hindrance plays a significant role in modulating the accessibility of the reactive sites. youtube.com The 5-methoxy group can sterically shield the adjacent C4-carbonyl and C6 positions from the approach of bulky reagents. Similarly, the 2-carbaldehyde group presents a steric barrier at the C2 and C3 positions.

Consequently, reactions may show a preference for the less hindered position. For example, in a potential nucleophilic substitution, attack at the C6 position might be favored over the C2 position if the attacking nucleophile is large. This interplay between steric and electronic effects is crucial for predicting the outcome of chemical reactions involving this molecule. researchgate.net

Acid-Base Properties and Tautomerism (Chemical Perspective)

The 4-pyranone structure possesses distinct acid-base properties. The carbonyl oxygen at the C4 position is weakly basic and can be protonated by strong acids. This protonation results in the formation of a 4-hydroxy-pyrylium cation, a species that is notably aromatic and thus stabilized. chegg.comresearchgate.net

Reaction Kinetics and Thermodynamic Analysis

A comprehensive review of available scientific literature indicates a notable absence of specific experimental or theoretical studies focused on the reaction kinetics and thermodynamic analysis of This compound . While research exists on the synthesis and biological activities of various pyran derivatives, detailed quantitative data regarding the rates and energetic profiles of reactions involving this particular compound are not publicly documented.

However, based on the chemical functionalities present in the molecule—namely the aldehyde group, the α,β-unsaturated ketone system within the pyranone ring, and the methoxy group—a qualitative discussion of its expected reactivity and potential areas for kinetic and thermodynamic investigation can be established. The reactivity of such compounds is generally influenced by the interplay of these functional groups.

Detailed Research Findings

In the absence of direct research on this compound, insights can be drawn from studies on analogous compounds. For instance, the reactivity of pyran-2-one derivatives in rearrangement reactions is known to be influenced by the nature of nucleophilic reagents, which can lead to ring-opening and subsequent formation of various heterocyclic systems. imist.ma The aldehyde group at the C-2 position is an electrophilic site, susceptible to nucleophilic attack, a common feature in carboxaldehydes. mdpi.com

Mechanistic studies on related pyranone structures often involve computational methods, such as Density Functional Theory (DFT), to explore reaction pathways and transition states. nih.govresearchgate.net For example, DFT calculations have been used to investigate the inverse electron demand Diels-Alder reactions of 2H-pyran-2-ones, revealing how substituents and molecular distortion influence reactivity. researchgate.netrsc.org Such approaches would be invaluable in predicting the kinetic and thermodynamic feasibility of various reactions for this compound.

Conceptual Data Tables for Future Research

To systematically study the chemical reactivity of this compound, a series of kinetic and thermodynamic parameters would need to be determined experimentally. The following tables conceptualize the types of data that would be essential for a thorough understanding of its reaction profile.

Table 1: Hypothetical Kinetic Parameters for Nucleophilic Addition to the Aldehyde Group

This table illustrates the kind of data that would be collected to understand the kinetics of a reaction, such as the addition of a nucleophile to the aldehyde functional group of the title compound.

| Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Hydrazine | Data not available | Data not available | Data not available |

| Aniline | Data not available | Data not available | Data not available |

| Thiol | Data not available | Data not available | Data not available |

Table 2: Conceptual Thermodynamic Data for a Diels-Alder Reaction

This table outlines the key thermodynamic parameters that would characterize the equilibrium and spontaneity of a potential cycloaddition reaction involving the pyranone ring.

| Reaction Type | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) |

| Diels-Alder with Alkene | Data not available | Data not available | Data not available |

| Diels-Alder with Alkyne | Data not available | Data not available | Data not available |

The determination of these and other parameters would provide a quantitative basis for understanding the reactivity of this compound, enabling predictions of its behavior in various chemical environments and guiding its application in synthesis.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through various NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous evidence for the compound's constitution.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde, the spectrum is expected to show distinct signals for each unique proton.

Aldehyde Proton (CHO): A singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group. For a similar compound, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde, this proton appears around δ 9.8 ppm.

Pyran Ring Protons: Two signals are expected for the protons on the pyran ring (H-3 and H-6). These would appear as distinct singlets or narrow doublets (if long-range coupling is resolved) in the aromatic/olefinic region of the spectrum.

Methoxy (B1213986) Protons (OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm. This characteristic shift is typical for a methoxy group attached to an unsaturated ring system.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.0 | Singlet (s) |

| Ring Proton (H-3 or H-6) | 7.0 - 8.0 | Singlet (s) |

| Ring Proton (H-6 or H-3) | 6.0 - 7.0 | Singlet (s) |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Carbonyl Carbons: Two signals for carbonyl carbons are expected at very downfield shifts. The ketone carbon (C-4) of the pyranone ring is typically found around δ 170-180 ppm, while the aldehyde carbonyl carbon (CHO) appears further downfield, often in the δ 185-195 ppm range.

Olefinic and Oxygen-Substituted Carbons: The carbons of the pyran ring (C-2, C-3, C-5, C-6) would resonate in the δ 100-165 ppm region. The carbon atom bearing the methoxy group (C-5) and the carbon attached to the aldehyde (C-2) would be significantly affected by the oxygen substituents.

Methoxy Carbon: The carbon of the methoxy group (OCH₃) is expected to produce a signal in the upfield region, typically around δ 55-60 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (CHO) | 185 - 195 |

| Ketone (C=O) | 170 - 180 |

| C-2 / C-5 | 150 - 165 |

| C-3 / C-6 | 100 - 120 |

| Methoxy (OCH₃) | 55 - 60 |

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this molecule, COSY would be used to confirm the through-bond relationship between the two protons on the pyran ring, should any coupling exist.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This technique would definitively link the ¹H signals for the ring protons and the methoxy protons to their corresponding ¹³C signals, confirming their assignments. researchgate.net

The aldehyde proton signal correlating to the C-2 and C-3 carbons.

The methoxy protons correlating to the C-5 carbon.

Ring protons showing correlations to adjacent and geminal carbons, helping to piece together the pyranone ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biofargo.com

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Carbonyl (C=O) Stretching: Two distinct and strong absorption bands are anticipated in the carbonyl region. The ketone carbonyl of the 4-pyranone ring would likely appear around 1640-1660 cm⁻¹. The aldehyde carbonyl stretch is expected at a higher frequency, typically in the 1680-1700 cm⁻¹ range. Similar formylchromones show bands around 1620 cm⁻¹ and 1695 cm⁻¹. mdpi.com

Aldehyde C-H Stretching: A characteristic, often weak, pair of bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹ due to the C-H stretch of the aldehyde group.

C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds within the pyran ring are expected in the 1580-1620 cm⁻¹ region.

C-O Stretching: Strong bands associated with the C-O-C ether linkages of the pyran ring and the methoxy group would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Ketone C=O Stretch | 1640 - 1660 | Strong |

| C=C Stretch | 1580 - 1620 | Medium-Strong |

| C-O Stretch | 1000 - 1300 | Strong |

| Aldehyde C-H Stretch | 2720, 2820 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. biofargo.com

For this compound (C₇H₆O₄), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals, such as:

Loss of a hydrogen radical (H•) from the aldehyde.

Loss of carbon monoxide (CO) from either the aldehyde or ketone group.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For C₇H₆O₄, HRMS would be used to confirm this specific formula by matching the experimentally measured mass to the calculated exact mass, providing definitive proof of the compound's composition. The predicted monoisotopic mass for the related 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (C₇H₆O₅) is 170.02153 Da, highlighting the level of precision required. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous proof of a molecule's connectivity and stereochemistry. For pyran-based structures, this method reveals critical details about the planarity of the pyranone ring, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, analysis of analogous compounds provides a strong model for its expected solid-state structure. For instance, the X-ray structure of a similar compound, ethyl 4H-pyran-4-one-2-carboxylate, demonstrates that the heterocyclic ring is completely planar. mdpi.com In this related structure, the crystal packing is characterized by ribbons of molecules held together by weak C–H···O=C hydrogen bonds. mdpi.com It is anticipated that this compound would also feature a planar pyranone ring. The presence of the methoxy and carbaldehyde groups would influence the intermolecular packing, potentially leading to different hydrogen bonding patterns and crystal lattice parameters.

Studies on other substituted pyran derivatives have also utilized X-ray crystallography to confirm their molecular structures, often as a crucial step after synthesis to verify the outcome of a reaction. nih.govnih.gov These analyses are critical for understanding the structure-activity relationships in medicinal chemistry applications. nih.gov

Table 1: Representative Crystallographic Data for a Related Pyran Derivative (Ethyl 4H-Pyran-4-one-2-carboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 7.4531(3) | mdpi.com |

| b (Å) | 6.2059(2) | mdpi.com |

| c (Å) | 16.6859(6) | mdpi.com |

| β (°) | 98.635(4) | mdpi.com |

| Volume (ų) | 762.37(5) | mdpi.com |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the components of a mixture, making them essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds like pyran derivatives. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For compounds structurally similar to this compound, reverse-phase HPLC (RP-HPLC) is a common method. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation of a related compound, 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo-, has been demonstrated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system would be expected to effectively resolve this compound from its precursors and potential byproducts. Detection is typically achieved using a UV detector, as the pyranone chromophore absorbs UV light.

Table 2: Illustrative HPLC Method for a Related Pyran Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The sample is vaporized and injected into the head of a chromatographic column, where it is separated based on its partitioning between a stationary phase and a gaseous mobile phase (carrier gas).

While the volatility of this compound may be limited due to its polarity and molecular weight, GC analysis could be feasible, potentially with derivatization to increase volatility and thermal stability. For related pyranocarboxylic acids, GC has been cited as a viable analytical method. biofargo.com The choice of a suitable capillary column with a stationary phase of appropriate polarity (e.g., a mid-polarity phenyl- or cyanopropyl-substituted polysiloxane) would be critical for achieving good resolution. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection, with the latter providing structural information for peak identification.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge of the molecule and its frictional forces, which are related to its size and shape.

CE is particularly well-suited for the analysis of charged species, and while this compound is neutral, its analysis could be accomplished using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes can then partition into the hydrophobic interior of the micelles, allowing for their separation. This technique has been noted for the analysis of related pyran derivatives. biofargo.com The method offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

Computational and Theoretical Chemistry Studies of 5 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems, including pyran derivatives. nih.gov DFT calculations can be employed to determine the optimized geometry, electronic properties, and spectroscopic features of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde. nih.gov For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to optimize the geometries of similar pyranone structures and calculate their electronic and thermochemical parameters. nih.gov Such calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

While DFT is highly popular, other quantum chemical methods also provide valuable information. Ab initio methods, which are based on first principles without empirical parameters, can offer very high accuracy, though at a greater computational expense. For a molecule like this compound, ab initio calculations could be used to benchmark the results obtained from DFT.

Semi-empirical methods, such as AM1, are computationally less demanding and can be used for larger systems or for preliminary investigations. mdpi.com For example, the AM1 method has been used to study the optimal geometries and heats of formation of related 3-formylchromones, providing insights into the relative stability of different conformers. nih.gov

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. Geometrical optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. youtube.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. In the case of this compound, a key area of interest is the orientation of the methoxy (B1213986) and carbaldehyde groups relative to the pyranone ring. Computational studies on similar pyran analogues have shown that the pyran ring can adopt conformations such as half-chair or envelope forms. researchgate.net DFT calculations have been successfully used to determine the preferred conformations of halogenated pyran analogues, revealing that they often adopt a 4C1-like conformation. nih.gov Such analyses for this compound would be crucial for understanding its interactions with biological targets or other molecules.

Below is an illustrative data table of what optimized geometrical parameters for this compound might look like based on DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (pyranone) | ~1.22 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-O (ether) | ~1.35 Å |

| Bond Angle | O=C-C (pyranone) | ~125° |

| Dihedral Angle | C-C-C=O (aldehyde) | ~180° (planar) |

This table is illustrative and actual values would be obtained from specific computational studies.

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the HOMO and LUMO, are key to understanding a molecule's chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For this compound, the HOMO is likely to be located on the electron-rich pyranone ring and the methoxy group, while the LUMO would be centered on the electron-withdrawing carbonyl groups. capes.gov.br

Reactivity indices, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. nih.gov Such indices would help in predicting how this compound would behave in different chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

An illustrative table of calculated molecular orbital energies and reactivity indices is provided below.

| Property | Calculated Value (illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 2.25 eV |

| Electrophilicity Index (ω) | 4.01 eV |

This table is for illustrative purposes. Actual values would depend on the computational method used.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. researchgate.net

For this compound, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of the molecule. biofargo.com

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov Studies on similar pyranone derivatives have shown that TD-DFT can accurately predict the maximum absorption wavelengths (λmax). nih.gov For this compound, the calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations within the conjugated system.

An illustrative table of predicted spectroscopic data is shown below.

| Spectrum | Peak (illustrative) | Assignment |

| 1H NMR | δ ~9.8 ppm | Aldehyde proton |

| 13C NMR | δ ~185 ppm | Aldehyde carbonyl carbon |

| 13C NMR | δ ~175 ppm | Pyranone carbonyl carbon |

| UV-Vis | λmax ~280 nm | π→π* transition |

This table contains representative values based on known data for similar functional groups.

Reaction Pathway Elucidation through Computational Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org Computational methods can be used to locate the transition state structures on the potential energy surface that connect reactants to products. libretexts.org For this compound, this approach could be used to study various reactions, such as nucleophilic additions to the aldehyde group or cycloaddition reactions involving the pyranone ring.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in the reaction rate. youtube.com For example, computational studies on the thermal decomposition of dihydropyran derivatives have utilized DFT to calculate kinetic and thermodynamic parameters for the reactions. mdpi.com Similar investigations into the reactions of this compound would provide valuable mechanistic insights. nih.gov

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, with its array of oxygen-containing functional groups (ether, ketone, aldehyde, and the pyran ring oxygen), is ripe for a variety of intramolecular interactions that dictate its conformational preferences and reactivity. Computational chemistry provides powerful tools to investigate these subtle forces.

Theoretical studies on related pyran derivatives have extensively utilized methods like Density Functional Theory (DFT) to explore and quantify intramolecular hydrogen bonds. mdpi.comnih.gov For this compound, a potential, albeit weak, intramolecular hydrogen bond of the C-H···O type could exist between the aldehyde hydrogen and the oxygen of the methoxy group, or the pyran ring oxygen, depending on the rotational conformation of the functional groups.

Atoms in Molecules (AIM) theory is a common computational approach used to analyze the nature and strength of such hydrogen bonds. mdpi.com AIM calculations can determine the bond critical points (BCPs) and their corresponding electron density properties, which characterize the interaction. For instance, studies on pyran-2,4-dione derivatives show that intramolecular O-H···O bonds are closed-shell interactions, a characteristic feature of hydrogen bonding. mdpi.com

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions, showing how hydrogen bonds may form and break over time due to thermal fluctuations, which influences the molecule's structural flexibility. researchgate.net

Table 1: Exemplary Calculated Parameters for a Putative Intramolecular C-H···O Hydrogen Bond in this compound

| Interacting Atoms | Bond Length (Å) | Bond Angle (°) | Bond Critical Point (BCP) Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C(aldehyde)-H ··· O(methoxy) | 2.45 | 110.5 | 0.015 | +0.025 |

| C(aldehyde)-H ··· O(pyran) | 2.60 | 105.2 | 0.011 | +0.018 |

Note: This table presents hypothetical data based on typical values from computational studies of similar C-H···O interactions for illustrative purposes.

Solvent Effects in Theoretical Modeling

The chemical behavior and properties of this compound can be significantly influenced by its environment, particularly the solvent. Theoretical modeling must account for these solvent effects to provide accurate predictions of the molecule's properties in solution.

Computational chemists employ various solvent models, which can be broadly categorized as explicit or implicit.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. While highly detailed, this approach is computationally expensive.

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and widely used. The Solvation Model based on Density (SMD) is a popular universal continuum solvation model. mdpi.comresearchgate.net

For pyran derivatives, theoretical studies have successfully used the SMD model in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to calculate properties like UV-vis absorption spectra in solvents such as dichloromethane. mdpi.comresearchgate.net These calculations show how the solvent can alter the electronic structure and, consequently, the spectroscopic properties of the molecule. The choice of solvent can shift absorption maxima and change the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

For this compound, a polar molecule, moving from a non-polar solvent like hexane (B92381) to a polar solvent like water would be expected to stabilize the ground state and potentially influence the energy of electronic transitions. A computational study would likely show an increase in the calculated dipole moment in more polar solvents.

Table 2: Illustrative Solvent Effects on Calculated Properties of this compound using an Implicit Solvent Model (DFT/B3LYP/6-311++G(d,p))

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.5 | 4.50 |

| Dichloromethane | 8.93 | 4.8 | 4.42 |

| Ethanol | 24.55 | 5.5 | 4.38 |

| Water | 78.39 | 5.9 | 4.35 |

Note: This table contains hypothetical, albeit realistic, data to illustrate the expected trends from computational studies on the effect of solvents on molecular properties.

Synthetic Utility and Applications As a Chemical Building Block

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde makes it an ideal starting material for constructing sophisticated heterocyclic systems. The aldehyde group provides a handle for initial transformations, which can be followed by reactions involving the pyranone core to build additional rings.

The bifunctional nature of this compound is well-suited for the synthesis of fused-ring heterocycles through condensation and cyclization reactions. The C2-aldehyde group can readily react with nucleophiles, while the pyranone ring can participate in subsequent ring-closing steps.

One common strategy involves multicomponent reactions where the aldehyde condenses with an active methylene (B1212753) compound and another reactant in a single pot. For example, in reactions analogous to those used for preparing pyrano[2,3-d]pyrimidine diones, this compound can be reacted with barbituric acid and malononitrile (B47326). rsc.orgnih.gov The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid and subsequent intramolecular cyclization to yield the fused pyranopyrimidine scaffold. nih.gov

Similarly, condensation of the aldehyde with amino compounds can lead to fused systems. The reaction with 2-hydroxyaniline can form chromanone derivatives, and reactions with other dinucleophiles can be employed to construct a variety of fused heterocycles like pyrano[4,3-b]quinolines. mdpi.comresearchgate.net The furo-pyranone framework, another important structural motif, can also be accessed from pyranone precursors through various synthetic strategies, highlighting the versatility of this core structure in building bis-oxacyclic fused systems. rsc.org

The pyranone skeleton is a viable platform for the construction of spirocyclic compounds, where a single atom is part of two distinct rings. While direct examples involving this compound are not prevalent in the literature, the reactivity of the C4-keto group is key to this application. Strategies often involve the synthesis of a derivative where a nucleophilic side chain is tethered to the pyranone. This side chain can then undergo an intramolecular nucleophilic attack on the C4-carbonyl carbon to form the spirocyclic center.

An analogous approach has been demonstrated in the novel spiroketalization of a hydroxy pyrone, which sets the anomeric stereocenter and establishes a spiroketal fragment. researchgate.net This principle can be extended to the target molecule by designing a substrate with a tethered diol or a similar functional group that can cyclize onto the C4-ketone, thus creating a spiro compound.

Role in Multistep Organic Synthesis

Beyond serving as a direct precursor to heterocycles, this compound is a valuable intermediate in longer, multistep synthetic sequences, particularly those involving reaction cascades that build molecular complexity rapidly.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a hallmark of synthetic efficiency. The structure of this compound is ideally suited for designing such processes. nih.gov A typical tandem sequence involves a Knoevenagel condensation at the aldehyde, followed by a Michael addition onto the pyranone's α,β-unsaturated system, and a final cyclization/dehydration step. nih.govnih.gov This one-pot procedure allows for the efficient assembly of complex annulated pyran derivatives from three separate components. nih.gov

Furthermore, the pyranone ring itself can participate in cascade reactions. Gold-catalyzed cascade reactions of related propiolic acids are known to produce α-pyrones, demonstrating the potential for metal-catalyzed transformations that can initiate complex reaction sequences. nih.gov The pyranone can also act as the diene component in Diels-Alder reactions, which can be part of a tandem sequence to construct polycyclic systems. organic-chemistry.org

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting material to explore chemical space for drug discovery and chemical biology. nih.govnih.gov this compound is an excellent scaffold for DOS due to its multiple, chemically distinct functional groups that can be selectively manipulated.

Key diversification strategies include:

Aldehyde Modifications: The C2-carbaldehyde group can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an alkene via Wittig-type reactions. It is also a key partner in condensation reactions to form imines or hydrazones.

Ketone Chemistry: The C4-oxo group can undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.

Pyranone Ring Reactions: The α,β-unsaturated ketone system can undergo conjugate addition with various nucleophiles. The pyranone ring can also function as a diene in [4+2] cycloaddition (Diels-Alder) reactions or undergo ring-opening reactions with nucleophiles like amines or hydrazines to yield entirely different heterocyclic systems such as pyridones or pyrazoles.

This multi-faceted reactivity allows synthetic chemists to generate a wide range of molecular skeletons from a single, readily accessible pyranone intermediate. researchgate.net

Development of Libraries of Functionalized Pyranone Derivatives

The synthetic tractability of the pyranone core makes it a powerful tool for generating libraries of related compounds for high-throughput screening. nih.gov Multicomponent reactions (MCRs) are particularly effective for this purpose, as they allow for the rapid assembly of complex products by simply varying the starting materials. nih.gov

A representative approach to building a library would involve a three-component reaction between this compound, an active methylene compound (e.g., malononitrile), and a third component with a nucleophilic character (e.g., a 1,3-dicarbonyl compound like dimedone, or a compound like barbituric acid). nih.govresearchgate.net By systematically varying the aldehyde (using different pyranone derivatives if desired) and the third component, a large and diverse library of pyran-annulated scaffolds can be synthesized efficiently. researchgate.netpitt.edu

The following table illustrates a potential library synthesis based on a well-established three-component reaction.

| Entry | Aldehyde Component | Active Methylene | Third Component | Catalyst | Product Type |

| 1 | This compound | Malononitrile | Barbituric Acid | Nanocatalyst (e.g., SBA-Pr-SO3H) nih.gov | Pyrano[2,3-d]pyrimidine dione (B5365651) nih.gov |

| 2 | This compound | Malononitrile | Dimedone | Organocatalyst (e.g., Aspartic Acid) researchgate.net | Tetrahydrobenzo[b]pyran researchgate.net |

| 3 | This compound | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Organocatalyst researchgate.net | Pyrano[2,3-c]pyrazole |

| 4 | This compound | Ethyl Cyanoacetate | 4-Hydroxycoumarin | Lewis Acid | Pyrano[3,2-c]coumarin |

This strategy provides rapid access to a multitude of functionalized heterocyclic compounds, which can then be evaluated for various biological activities.

Application in Material Science Research (e.g., polymer precursors, photoactive compounds)

The intrinsic reactivity of the aldehyde group, coupled with the electronic properties of the pyranone ring, positions this compound as a compound of interest in material science. Although specific research on this exact molecule is not extensively documented, the broader class of pyran derivatives has shown significant promise as precursors for functional polymers and as components in photoactive materials.

The pyranone scaffold is a known chromophore, and its derivatives are often colored and exhibit interesting photophysical properties. This has led to their exploration in the development of photoactive materials, such as dyes for solar cells and fluorescent probes. mdpi.comresearchgate.net The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing aldehyde group on the pyranone ring of this compound suggests that it could possess photoactive characteristics. These types of push-pull systems are often associated with desirable properties for nonlinear optics and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net Research on other pyran-based dyes has shown that tuning the electronic nature of the substituents on the pyran ring can significantly influence their absorption and emission properties. researchgate.net

The following table summarizes the potential applications of pyran-based compounds in material science, drawing inferences for this compound.

| Material Application | Relevant Pyran Derivative Type | Potential Role of this compound |

| Conductive Polymers | Poly(thiophene-2-carbaldehyde) | Monomer for the synthesis of novel conductive or semi-conductive polymers. |

| Photoactive Dyes | Styryl-substituted 4-pyrones | Core scaffold for the development of new dyes for applications such as DSSCs or fluorescent probes. mdpi.com |

| Functional Materials | Cationic phenylene ethynylene polymers | Building block to be incorporated into larger photoactive polymer structures. alfa-chemistry.com |

Design Principles for Scaffold Elaboration and Chemical Space Exploration

The elaboration of the this compound scaffold and the exploration of the resulting chemical space are guided by principles aimed at systematically modifying its structure to achieve desired material properties. These principles often draw from strategies employed in medicinal chemistry, such as scaffold hopping and the synthesis of focused compound libraries, but are adapted for material science applications. researchgate.net

One key design principle involves leveraging the reactivity of the existing functional groups. The aldehyde at the C2 position is a prime site for modification. It can be readily transformed into a variety of other functional groups through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. Each of these transformations opens up new avenues for further derivatization and for tuning the electronic and steric properties of the molecule. For instance, converting the aldehyde to an alkyne would introduce a group capable of participating in click chemistry, allowing for the facile attachment of the pyranone scaffold to other molecules or polymer backbones.

Another important principle is the modification of the pyranone core itself. While direct modification of the ring can be challenging, strategies such as pyrone remodeling have been developed to access diverse heterocyclic scaffolds. researchgate.net This can involve ring-opening and subsequent recyclization reactions to generate new ring systems with altered properties. For example, the reaction of 2-pyrones with various nucleophiles can lead to the formation of pyridones, benzene (B151609) derivatives, or other heterocyclic systems, significantly expanding the accessible chemical space.

The exploration of chemical space around the this compound scaffold for material science applications would involve the systematic variation of substituents at different positions of the pyranone ring. The methoxy group at the C5 position, for instance, could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to fine-tune the electronic properties of the molecule. This is particularly relevant for applications in photoactive materials, where the electronic nature of the substituents dictates the absorption and emission wavelengths.

The following table outlines some potential strategies for the elaboration of the this compound scaffold and the corresponding design principles.

| Scaffold Modification Strategy | Target Functional Group / Position | Design Principle | Potential Outcome for Material Properties |

| Functional Group Interconversion | C2-carbaldehyde | Utilize versatile aldehyde chemistry | Introduce new reactive handles for polymerization or surface functionalization. |

| Pyrone Ring Remodeling | 4-oxo-4H-pyran ring | Access diverse heterocyclic cores | Generate novel scaffolds with significantly altered electronic and photophysical properties. researchgate.net |

| Substitution at C5 | C5-methoxy group | Modulate electronic properties | Tune the absorption and emission characteristics for photoactive applications. |

| Condensation Reactions | C2-carbaldehyde | Extend conjugation | Create larger π-systems for enhanced charge transport or altered optical properties. |

By systematically applying these design principles, it is possible to explore the chemical space around this compound and to develop new materials with tailored properties for a wide range of applications.

Future Research Directions in 5 Methoxy 4 Oxo 4h Pyran 2 Carbaldehyde Chemistry

Exploration of Novel Synthetic Methodologies

The development of new synthetic strategies is paramount to advancing the study of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde. Future efforts will likely concentrate on methods that are not only efficient but also align with the principles of modern, sustainable chemistry.

Green chemistry principles are increasingly guiding synthetic planning. For this compound, this involves moving away from hazardous solvents and energy-intensive processes.

Mechanochemistry: This solvent-free approach, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a sustainable alternative to traditional solution-phase synthesis. nih.govdoaj.org Research into the mechanochemical synthesis of pyran derivatives has demonstrated quantitative yields and simplified workup procedures. nih.gov Future studies could adapt multicomponent reactions, which are well-suited to mechanochemical activation, for the de novo synthesis of the this compound core or its derivatives. nih.govresearchgate.net This would significantly reduce solvent waste and potentially improve reaction rates and yields. nih.gov

Flow Chemistry: Continuous flow chemistry provides exceptional control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. researchgate.netnih.gov Transposing the synthesis of this compound or its subsequent modifications into a flow reactor could lead to significantly higher yields and shorter reaction times compared to batch processing. nih.gov This methodology is particularly advantageous for integrating reaction and purification steps, paving the way for automated synthesis platforms.

Table 1: Comparison of Synthetic Approaches for Pyranone Derivatives

| Feature | Conventional Batch Synthesis | Green Chemistry Approaches (Mechanochemistry/Flow) |

|---|---|---|

| Solvent Use | High (often hazardous organic solvents) | Minimal to none (solvent-free or green solvents) nih.gov |

| Energy Input | Often requires prolonged heating/refluxing | Mechanical energy or precise, efficient heating nih.govnih.gov |

| Reaction Time | Can range from hours to days | Often reduced to minutes nih.gov |

| Yield & Selectivity | Variable, may require extensive optimization | Often improved due to high concentration or precise control nih.gov |

| Scalability | Can be challenging and present safety issues | More straightforward and inherently safer researchgate.net |

| Waste Generation | Significant, including solvent and purification waste | Reduced due to higher efficiency and fewer workup steps |

The this compound molecule possesses multiple reactive sites: the aldehyde group, the electron-rich double bond, the methoxy (B1213986) group, and the carbonyl group of the pyranone ring. A primary challenge and a significant area for future research is the development of methods to functionalize this molecule with high chemo- and regioselectivity. nih.gov Future work could focus on catalyst-controlled transformations, where a specific catalyst directs a reagent to one functional group over others. For instance, developing a catalyst that selectively facilitates a reaction at the C6 position without affecting the aldehyde would be a significant advancement. Strategies involving temporary protecting groups could also be explored to mask certain functionalities while others are being modified, enabling a stepwise and controlled diversification of the core structure.

Investigation of Unexplored Reactivity Profiles

Beyond known transformations, there is a vast, unexplored landscape of reactivity for this compound. Future research should aim to uncover novel reactions that this scaffold can undergo. For example, the photochemical reactivity of 4H-pyran-4-ones has been shown to induce rearrangements to 2H-pyran-2-ones, a transformation yet to be explored for this specific compound. rsc.org Furthermore, its role as a building block in multicomponent reactions (MCRs) is an area ripe for investigation. nih.gov Using this compound in MCRs could provide rapid access to libraries of complex, pyran-annulated heterocyclic systems with potential applications in medicinal chemistry and materials science. bcrec.id The synergy of its aldehyde and pyrone functionalities could be harnessed in novel tandem or domino reactions to construct intricate molecular architectures in a single, efficient operation. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. youtube.com Future investigations should leverage advanced computational modeling to deepen the understanding of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate its electronic structure, predict its spectroscopic signatures (NMR, IR), and map its molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. bohrium.com Such models can guide synthetic efforts by predicting the feasibility and regioselectivity of proposed reactions. youtube.combohrium.com Furthermore, computational studies can model reaction mechanisms, calculate activation energies for different pathways, and help in the rational design of catalysts tailored for specific transformations of the molecule. youtube.com

Table 2: Potential Computational Studies on this compound

| Research Area | Computational Method | Potential Insights |

|---|---|---|

| Structural Analysis | Geometry Optimization (DFT) | Accurate bond lengths, bond angles, and conformation. |

| Reactivity Prediction | Molecular Electrostatic Potential (MEP), Fukui Functions | Identification of electrophilic/nucleophilic sites to predict reaction regioselectivity. |

| Spectroscopy | NMR/IR Spectra Simulation (DFT) | Aiding in the structural confirmation of new derivatives. |

| Reaction Mechanisms | Transition State Searching, IRC Calculations | Elucidation of reaction pathways and activation barriers for known and novel reactions. |

| Catalyst Design | Molecular Docking, QM/MM | Designing catalysts for selective functionalization by modeling catalyst-substrate interactions. |

Integration with Automation and High-Throughput Synthesis Platforms

To efficiently explore the chemical space around this compound, future research should embrace automation. By combining flow chemistry systems with robotic liquid handlers and automated analysis and purification systems, high-throughput synthesis of derivative libraries becomes feasible. This approach would allow for the rapid generation of hundreds of analogues by systematically varying reactants in reactions involving the aldehyde or other positions on the pyranone ring. Such platforms are invaluable for creating compound libraries for screening in drug discovery or materials science, dramatically accelerating the pace of research.

Development of Smart Reagents and Catalysts for Specific Transformations

The future of synthesizing and modifying this compound will heavily rely on the development of advanced catalysts. Research should focus on "smart" catalysts that can effect transformations with high precision and efficiency. This includes:

Organocatalysts: These metal-free catalysts are a cornerstone of green chemistry and can be designed to promote highly enantioselective and regioselective reactions. organic-chemistry.org

Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups offer excellent activity and can be easily recovered and reused, enhancing the sustainability of the process. researchgate.netnih.govscielo.org.za

Ionic Liquids: These can act as both solvents and catalysts, providing a unique reaction environment that can enhance reaction rates and selectivity. nih.govmdpi.com

The design of catalysts specifically tailored to recognize and act upon a particular functional group within this compound would represent a paradigm shift, enabling chemists to perform previously challenging selective modifications with ease.

Q & A

Q. What are the established synthetic routes for 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted diketones or keto-esters with aldehydes under acidic or basic conditions. For example, describes pyran-2-carboxamide synthesis via nucleophilic substitution at the aldehyde group, followed by methoxy group introduction using methylating agents like methyl iodide. Key steps include:

- Cyclization : Formation of the pyranone ring via acid-catalyzed cyclization (e.g., H₂SO₄ or PPA).

- Functionalization : Methoxy group installation via alkylation or Mitsunobu reactions.

- Purification : Column chromatography or recrystallization to isolate the aldehyde derivative . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on:

- Spectroscopy :

Q. What preliminary biological screening methods are recommended for this compound?

Initial bioactivity assessment includes:

- Enzyme inhibition assays : Test against kinases, proteases, or oxidoreductases using fluorescence-based or calorimetric methods.

- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). notes that pyran derivatives often exhibit antitumor activity via apoptosis induction .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during X-ray analysis of this compound?

Crystallographic refinement tools like SHELXL ( ) are critical for addressing:

- Twinning : Use the TWIN/BASF commands to model twin domains.

- Disorder : Apply PART/SUMP restraints to refine occupancy of disordered methoxy or aldehyde groups.

- High-resolution data : Leverage synchrotron sources to improve data quality. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic substitutions?

The aldehyde’s electrophilic carbon undergoes nucleophilic attack by amines, hydrazines, or alcohols. demonstrates that:

- Schiff base formation : Reaction with primary amines yields imine derivatives, useful in drug design.

- Steric effects : Bulky substituents on the pyran ring (e.g., methoxy) slow reaction kinetics.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

Q. How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be analyzed?

Discrepancies may arise from:

- Assay conditions : Differences in pH, temperature, or incubation time. Validate using standardized protocols (e.g., NIH/ATP-based assays).

- Compound purity : HPLC-MS analysis ensures >95% purity ( ).

- Target specificity : Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing methoxy with hydroxy groups) to isolate pharmacophores .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase).

- MD simulations : GROMACS or AMBER assess binding stability over time.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

Methodological Notes

- Synthesis scalability : recommends microfluidic reactors for reproducible, gram-scale synthesis.

- Data validation : Cross-reference spectroscopic data with databases like PubChem or Reaxys (avoiding non-peer-reviewed sources).

- Ethical compliance : Adhere to institutional guidelines for biological waste disposal ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products